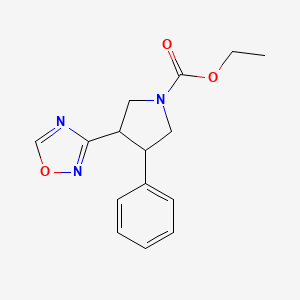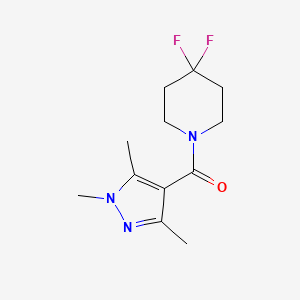![molecular formula C12H19NO B6427093 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one CAS No. 2327070-55-1](/img/structure/B6427093.png)
2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one, also known as 2-CPCPE, is a cyclopropyl-substituted cyclopentyl ketone. It is a member of the cyclopentyl ketone family and is a highly versatile compound with a wide range of potential applications in scientific research. This compound has been found to have a number of unique properties, including the ability to act as a molecular switch, as well as its ability to interact with other molecules in a variety of ways.
Applications De Recherche Scientifique
2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has a wide range of potential scientific research applications. It has been used in the study of molecular switches, as well as in the study of catalysis and enzyme inhibition. It has also been used in the study of drug delivery systems, as well as in the study of organic synthesis. Additionally, this compound has been used in the study of photochemistry, as well as in the study of photophysics.
Mécanisme D'action
2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is able to interact with other molecules in a variety of ways. It has been found to interact with DNA, proteins, and other molecules in a number of ways, including binding, inhibition, and activation. Additionally, this compound is able to act as a molecular switch, allowing it to interact with other molecules in a variety of ways.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, this compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is its low cost and availability. Additionally, this compound is highly soluble in a variety of organic solvents, making it easy to use in a variety of laboratory experiments. However, this compound is relatively unstable and has a relatively short shelf life, which can limit its use in some laboratory experiments.
Orientations Futures
The potential applications of 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one are vast and varied. In the future, this compound could be used in the development of new drugs, as well as in the development of new medical treatments. Additionally, this compound could be used in the development of new materials, such as polymers and nanomaterials. Additionally, this compound could be used in the development of new catalysts and enzyme inhibitors. Finally, this compound could be used in the development of new photochemical and photophysical systems.
Méthodes De Synthèse
2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one can be synthesized in a variety of ways, including the use of a Grignard reaction and a Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with a cyclopropyl ketone, while the Wittig reaction involves the reaction of a phosphonium salt with a cyclopropyl ketone. The Grignard reaction is generally considered to be the preferred method for the synthesis of this compound due to its simplicity and cost-effectiveness.
Propriétés
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-cyclopropylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c14-12(6-9-4-5-9)13-7-10-2-1-3-11(10)8-13/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLGJOHSCRWYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6427014.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide](/img/structure/B6427028.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B6427029.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6427031.png)
![2-(4-chlorophenoxy)-2-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B6427034.png)
![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B6427041.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B6427068.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)
![3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea](/img/structure/B6427077.png)
![8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B6427080.png)


![1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6427133.png)